- Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft ligninChemical Engineering Journal (Amsterdam, 2022, 442,,
Cas no 18321-36-3 ((2-methylbut-3-en-2-yl)benzene)

18321-36-3 structure
상품 이름:(2-methylbut-3-en-2-yl)benzene
(2-methylbut-3-en-2-yl)benzene 화학적 및 물리적 성질
이름 및 식별자
-
- (2-methylbut-3-en-2-yl)benzene
- 1,1-Dimethyl-2-propenylbenzene
- 3-Methyl-3-phenyl-1-butene
- 1-Butene, 3-methyl-3-phenyl-
- (1,1-Dimethyl-2-propenyl)benzene
- DTXSID30939697
- Benzene, (1,1-dimethyl-2-propen-1-yl)-
- DS-009920
- 8XD8UK3CYH
- (1,1-Dimethyl-2-propen-1-yl)benzene
- Benzene,1-dimethyl-2-propenyl)-
- 3-Methyl-3-phenylbutene
- Benzene, (1,1-dimethyl-2-propenyl)-
- 18321-36-3
- 3-Phenyl-3-methyl-1-butene
- NSC245058
- EN300-1870598
- UNII-8XD8UK3CYH
- (1,1-Dimethyl-2-propenyl)benzene #
- DKOQCZJPMFXMKH-UHFFFAOYSA-N
- 2-methylbut-3-en-2-ylbenzene
- NSC-245058
-
- 인치: InChI=1S/C11H14/c1-4-11(2,3)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3
- InChIKey: DKOQCZJPMFXMKH-UHFFFAOYSA-N
- 미소: CC(C)(C=C)C1=CC=CC=C1
계산된 속성
- 정밀분자량: 146.10962
- 동위원소 질량: 146.109550447g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 0
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 2
- 복잡도: 127
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 0Ų
- 소수점 매개변수 계산 참조값(XlogP): 4.4
실험적 성질
- PSA: 0
(2-methylbut-3-en-2-yl)benzene 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1870598-0.1g |
(2-methylbut-3-en-2-yl)benzene |
18321-36-3 | 0.1g |
$741.0 | 2023-09-18 | ||
Enamine | EN300-1870598-0.5g |
(2-methylbut-3-en-2-yl)benzene |
18321-36-3 | 0.5g |
$809.0 | 2023-09-18 | ||
Enamine | EN300-1870598-5.0g |
(2-methylbut-3-en-2-yl)benzene |
18321-36-3 | 5g |
$3396.0 | 2023-06-01 | ||
Enamine | EN300-1870598-2.5g |
(2-methylbut-3-en-2-yl)benzene |
18321-36-3 | 2.5g |
$1650.0 | 2023-09-18 | ||
Enamine | EN300-1870598-5g |
(2-methylbut-3-en-2-yl)benzene |
18321-36-3 | 5g |
$2443.0 | 2023-09-18 | ||
Enamine | EN300-1870598-0.05g |
(2-methylbut-3-en-2-yl)benzene |
18321-36-3 | 0.05g |
$707.0 | 2023-09-18 | ||
Enamine | EN300-1870598-0.25g |
(2-methylbut-3-en-2-yl)benzene |
18321-36-3 | 0.25g |
$774.0 | 2023-09-18 | ||
Enamine | EN300-1870598-10g |
(2-methylbut-3-en-2-yl)benzene |
18321-36-3 | 10g |
$3622.0 | 2023-09-18 | ||
Enamine | EN300-1870598-10.0g |
(2-methylbut-3-en-2-yl)benzene |
18321-36-3 | 10g |
$5037.0 | 2023-06-01 | ||
Enamine | EN300-1870598-1.0g |
(2-methylbut-3-en-2-yl)benzene |
18321-36-3 | 1g |
$1172.0 | 2023-06-01 |
(2-methylbut-3-en-2-yl)benzene 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Hydrogen Catalysts: Molybdenum , Nickel , Sulfide Solvents: Hexadecane ; 5 h, 35 bar, 25 °C
참조
(2-methylbut-3-en-2-yl)benzene Raw materials
(2-methylbut-3-en-2-yl)benzene Preparation Products
- Benzene, 1-methyl-4-(1-methyl-2-propenyl)- (97664-18-1)
- 1-methyl-4-(2-methylpropyl)benzene (5161-04-6)
- 2-Propylphenol (644-35-9)
- 4-Ethyltoluene (622-96-8)
- 2-Ethyl-4-methylphenol (3855-26-3)
- o-Cymene (527-84-4)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- 1,2,4-Triethylbenzene (877-44-1)
- Benzene,1-methyl-4-(1-methylpropyl)- (1595-16-0)
- 2-Ethylphenol (90-00-6)
- Phenol, 3,5-diethyl- (1197-34-8)
- 1,3-Cyclohexadiene,1-methyl-4-(1-methylethenyl)- (18368-95-1)
- Guaiacol (90-05-1)
- Phenol,4-ethyl-3-methyl- (1123-94-0)
- Cyclopentane,1,2,4-trimethyl- (2815-58-9)
- 2-Ethyl-m-xylene (2870-04-4)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- trans-1,2-Dimethylcyclohexane (6876-23-9)
- (2-methylbut-3-en-2-yl)benzene (18321-36-3)
- 2,4,6-Trimethylphenol (527-60-6)
(2-methylbut-3-en-2-yl)benzene 관련 문헌
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
18321-36-3 ((2-methylbut-3-en-2-yl)benzene) 관련 제품
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- 7437-55-0(8-Geranyloxypsoralen)
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